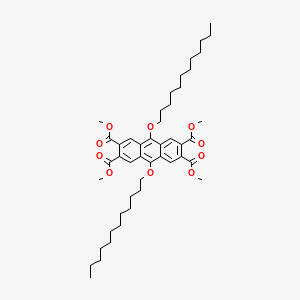
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate is a complex organic compound with a unique structure characterized by multiple ester groups and long alkoxy chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate typically involves the esterification of anthracene derivatives. The process begins with the preparation of anthracene-2,3,6,7-tetracarboxylic acid, which is then subjected to esterification reactions with methanol and dodecanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent selection, is crucial to achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying esterification and substitution reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as an additive in materials science for enhancing the properties of coatings and adhesives.
Mécanisme D'action
The mechanism by which Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active compounds that interact with specific pathways, leading to various biological effects. The long alkoxy chains contribute to the compound’s lipophilicity, facilitating its incorporation into lipid membranes and enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate
- Tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate
- Tetramethyl 9,10-dihydroxyanthracene-2,3,6,7-tetracarboxylate
Uniqueness
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate is unique due to its long dodecoxy chains, which impart distinct physical and chemical properties compared to other similar compounds. These long chains enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in applications requiring high lipophilicity.
Propriétés
Numéro CAS |
154601-45-3 |
|---|---|
Formule moléculaire |
C46H66O10 |
Poids moléculaire |
779.0 g/mol |
Nom IUPAC |
tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C46H66O10/c1-7-9-11-13-15-17-19-21-23-25-27-55-41-33-29-37(43(47)51-3)39(45(49)53-5)31-35(33)42(56-28-26-24-22-20-18-16-14-12-10-8-2)36-32-40(46(50)54-6)38(30-34(36)41)44(48)52-4/h29-32H,7-28H2,1-6H3 |
Clé InChI |
QJQBYOVOXYADPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)C(=O)OC)C(=O)OC)OCCCCCCCCCCCC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


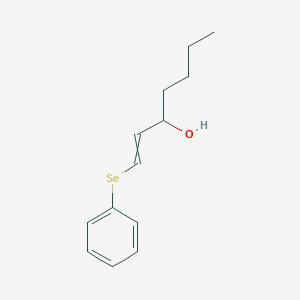
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
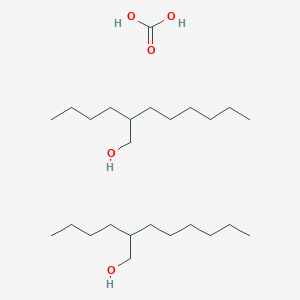

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
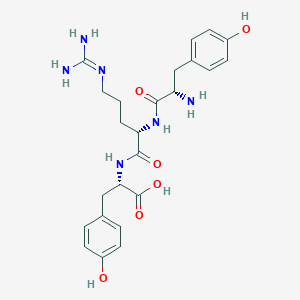
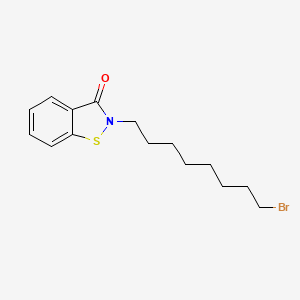
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
